molecular formula C13H25BrN2 B7983898 1-Octyl-2,3-dimethylimidazolium bromide

1-Octyl-2,3-dimethylimidazolium bromide

Cat. No.: B7983898
M. Wt: 289.25 g/mol
InChI Key: TYWZIJAGACLXPS-UHFFFAOYSA-M
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Description

1-Octyl-2,3-dimethylimidazolium bromide is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is part of the imidazolium family, known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents . These properties make it useful in a wide range of applications, including catalysis, electrochemistry, and material science.

Scientific Research Applications

1-Octyl-2,3-dimethylimidazolium bromide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Octyl-2,3-dimethylimidazolium bromide can be synthesized through a quaternization reaction. The process involves the reaction of 1,2-dimethylimidazole with octyl bromide under reflux conditions. The reaction typically takes place in an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1-Octyl-2,3-dimethylimidazolium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-Octyl-2,3-dimethylimidazolium bromide involves its interaction with various molecular targets:

    Molecular Targets: The imidazolium cation can interact with negatively charged sites on enzymes or other biomolecules, altering their activity.

    Pathways Involved: The compound can disrupt cell membranes in microorganisms, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethyl-3-ethyl-1H-imidazol-3-ium bromide
  • 1,2-Dimethyl-3-butyl-1H-imidazol-3-ium bromide
  • 1,2-Dimethyl-3-hexyl-1H-imidazol-3-ium bromide

Uniqueness

1-Octyl-2,3-dimethylimidazolium bromide is unique due to its longer alkyl chain, which imparts different solubility and thermal properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring higher thermal stability and specific solubility characteristics .

Properties

IUPAC Name

1,2-dimethyl-3-octylimidazol-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N2.BrH/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;/h11-12H,4-10H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWZIJAGACLXPS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C[N+](=C1C)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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